
2,6-Difluoro-4-(trifluoromethyl)phenylacetylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-(trifluoromethyl)phenylacetylene is a fluorinated aromatic compound with the molecular formula C₉H₃F₅. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a trifluoromethyl group at the 4 position, and an acetylene group attached to the phenyl ring. It is a clear, pale liquid with a molecular weight of 206.11 g/mol . The unique combination of fluorine atoms and the acetylene group imparts distinct chemical properties, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene typically involves the use of fluorinated precursors and acetylene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a fluorinated aryl halide with an acetylene derivative in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial production.
化学反应分析
Types of Reactions: 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The acetylene group can be oxidized to form carbonyl compounds.
Reduction: The acetylene group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenylacetylene derivatives.
科学研究应用
2,6-Difluoro-4-(trifluoromethyl)phenylacetylene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene involves its interaction with molecular targets through its fluorinated aromatic structure and acetylene group. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The acetylene group can participate in covalent bonding with nucleophilic residues, leading to the modulation of biological pathways.
相似化合物的比较
- 2,6-Difluorophenylacetylene
- 4-(Trifluoromethyl)phenylacetylene
- 2,6-Difluoro-4-methylphenylacetylene
Comparison: 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric effects. Compared to 2,6-Difluorophenylacetylene, the trifluoromethyl group in this compound enhances its lipophilicity and reactivity. Similarly, the presence of fluorine atoms distinguishes it from 4-(Trifluoromethyl)phenylacetylene, providing unique chemical properties and reactivity patterns.
属性
分子式 |
C9H3F5 |
|---|---|
分子量 |
206.11 g/mol |
IUPAC 名称 |
2-ethynyl-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F5/c1-2-6-7(10)3-5(4-8(6)11)9(12,13)14/h1,3-4H |
InChI 键 |
MYBVIIGEJDNNRI-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=C(C=C1F)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


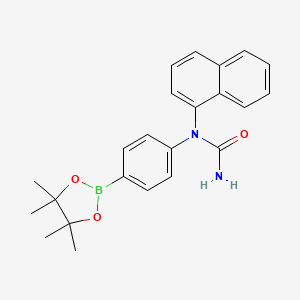
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
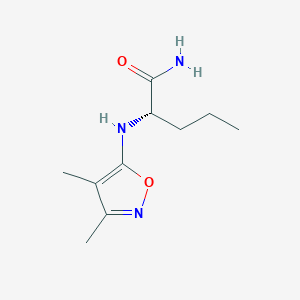
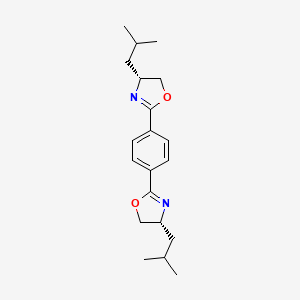
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
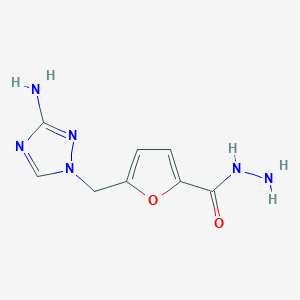
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)

![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
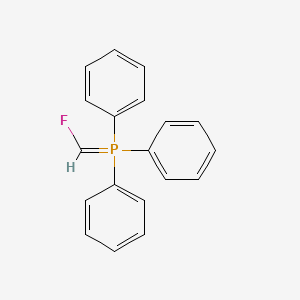
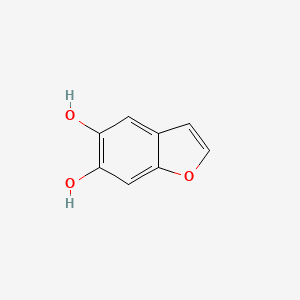
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)
